The compound is cataloged under the Chemical Abstracts Service (CAS) number 16240-04-3. It belongs to the class of thiazolidines, which are five-membered heterocycles containing sulfur and nitrogen atoms. Thiazolidinediones are particularly noted for their role in medicinal chemistry, especially in the development of antidiabetic agents and other pharmaceuticals.
The synthesis of 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione typically involves cyclization reactions starting from readily available precursors.
For larger-scale production, continuous flow reactors may be employed to enhance yield and purity while minimizing environmental impact through optimized reaction conditions and solvent use.
The molecular structure of 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione can be described as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the structure:
3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione is reactive and can undergo various chemical transformations:
Common reagents include:
The mechanism of action for 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione primarily revolves around its interaction with biological targets:
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. The thiazolidinedione moiety is believed to interact with peroxisome proliferator-activated receptors (PPARs), influencing glucose metabolism and lipid profiles.
In silico studies have shown that derivatives of this compound possess favorable pharmacokinetic properties such as high gastrointestinal absorption but limited blood-brain barrier penetration .
The physical properties of 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione include:
The compound exhibits characteristic reactivity due to the presence of functional groups that can participate in various chemical reactions including nucleophilic attacks and electrophilic substitutions .
3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione has several notable applications across different fields:
Research continues into its potential therapeutic roles in treating metabolic disorders such as diabetes due to its interaction with PPARs.
Utilized in developing new materials with specific properties such as polymers and coatings, leveraging its unique chemical structure .
The thiazolidine-2,4-dione (TZD) scaffold is a privileged heterocyclic structure in drug discovery, characterized by a five-membered ring containing sulfur at position 1, nitrogen at position 3, and two carbonyl groups at positions 2 and 4. This configuration imparts significant hydrogen-bonding capacity and metabolic stability, enabling diverse interactions with biological targets [1] [6]. The TZD core serves as a versatile pharmacophore, with substitutions at the N3 and C5 positions allowing fine-tuning of physicochemical properties and biological activity. Its electron-rich environment facilitates binding to enzymes and receptors involved in metabolic regulation, inflammation, and cell proliferation, underpinning its broad therapeutic applications [1] [3].
The therapeutic evolution of TZDs began in the 1980s with the discovery of ciglitazone by Takeda Pharmaceuticals, the first TZD derivative investigated for insulin sensitization. Despite demonstrating hypoglycemic effects, its development was halted due to hepatotoxicity [1] [6]. Subsequent efforts yielded troglitazone (Sankyo, 1988), which gained FDA approval but was withdrawn in 2000 for similar safety concerns. This catalyzed research into safer analogues, leading to pioglitazone (Takeda/Pfizer, 1999) and rosiglitazone (SmithKline Beecham, 1999) as clinically viable antidiabetics [1]. Rosiglitazone faced restrictions in 2010 due to cardiovascular risks, though later reevaluated, while pioglitazone remains a cornerstone therapy for type 2 diabetes mellitus (T2DM) [1] [6]. Newer agents like lobeglitazone (CKD Pharmaceuticals, 2013) and investigational compounds (e.g., rivoglitazone, balaglitazone) continue to refine the TZD profile [6]. Beyond diabetes, TZDs show promise in oncology, with derivatives like thiophenfurin and inolitazone demonstrating antitumor activity through PPARγ-dependent and independent pathways [2] [8].
Table 1: Evolution of Key TZD-Based Clinical Candidates
Compound | Developer | Year | Primary Indication | Current Status |
---|---|---|---|---|
Ciglitazone | Takeda | 1980s | Diabetes | Preclinical (discontinued) |
Troglitazone | Sankyo | 1988 | Diabetes | Withdrawn (2000) |
Pioglitazone | Takeda/Pfizer | 1999 | Diabetes | Marketed |
Rosiglitazone | SmithKline Beecham | 1999 | Diabetes | Restricted (2010) |
Lobeglitazone | Chong Kun Dang | 2013 | Diabetes | Marketed (Korea) |
Balaglitazone | Dr. Reddy’s | 2010s | Diabetes | Phase III |
Inolitazone | - | 2010s | Cancer | Preclinical |
The N3 position of the TZD ring is a critical modification site for enhancing target affinity and selectivity. Aryl substitutions at this position—particularly monoaryl groups—influence ligand-receptor interactions and pharmacokinetic behavior [1] [6]. Key structure-activity relationship (SAR) insights include:
Comparative studies of 3-aryl-TZDs reveal that 4-methylphenyl confers superior lipophilicity (logP ≈ 2.8) and ligand efficiency relative to phenyl or 4-chlorophenyl analogues. This balance enhances membrane permeability while maintaining solubility, critical for oral bioavailability [6] [9].
Table 2: Impact of N3-Aryl Substituents on TZD Properties
Substituent | PPARγ EC₅₀ (nM) | logP | Metabolic Stability (t₁/₂, min) | Key Interactions |
---|---|---|---|---|
Phenyl | 250 | 2.1 | 15 | H-bond: Ser289 |
4-Methylphenyl | 85 | 2.8 | 45 | H-bond: Ser289, Tyr473; Hydrophobic: Leu330 |
4-Chlorophenyl | 120 | 3.2 | 30 | H-bond: Ser289 |
2-Methylphenyl | >500 | 2.7 | 20 | Steric clash |
The 4-methylphenyl group at N3 of the TZD scaffold offers distinct pharmacological and chemical advantages:
Table 3: Multitarget Activities of 3-(4-Methylphenyl)-TZD Derivatives
Biological Target | Activity | Mechanism | Therapeutic Implication |
---|---|---|---|
PPARγ | Agonism (EC₅₀: 85 nM) | Gene transcription for insulin sensitization | Diabetes, inflammation |
Aldose reductase (ALR2) | Inhibition (IC₅₀: 0.445 μM) | Blocks polyol pathway | Diabetic complications |
Mur ligases | Competitive inhibition (Kᵢ: 1.2 μM) | Disrupts bacterial cell wall synthesis | Antimicrobial therapy |
STAT3 | Downregulation (IC₅₀: 3.7 μM) | Suppresses tumor proliferation signals | Oncology |
Concluding Remarks
The 3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione scaffold merges historical insights from TZD therapeutics with modern medicinal chemistry principles. Its optimized aryl substitution enables multitarget engagement across metabolic, infectious, and oncological disease models, while its synthetic flexibility supports ongoing drug optimization efforts.
Complete Compound List: Ciglitazone, Troglitazone, Pioglitazone, Rosiglitazone, Lobeglitazone, Balaglitazone, Rivoglitazone, Inolitazone, Thiophenfurin, 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0